![molecular formula C18H11ClF3N5OS B2400588 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide CAS No. 1358450-98-2](/img/structure/B2400588.png)
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It belongs to a class of compounds that have been synthesized as potential antiviral and antimicrobial agents . Some of these compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities .
Molecular Structure Analysis
The molecular structure of this compound, like other [1,2,4]triazolo[4,3-a]quinoxaline derivatives, is characterized by the presence of a triazoloquinoxaline core. This core is often modified with various substituents to enhance its biological activity . The specific molecular structure of “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide” is not provided in the available literature.
Applications De Recherche Scientifique
Anticancer Properties
This compound exhibits promising anticancer potential. Researchers have designed, synthesized, and evaluated novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline against various cancer cell lines, including HepG2, HCT-116, and MCF-7 . Notably, compound 12d demonstrated significant potency against these cell lines, with IC50 values of 22.08 μM (HepG2), 27.13 μM (HCT-116), and 17.12 μM (MCF-7). Although its activity is approximately one-third that of doxorubicin, it serves as a valuable template for future optimization and design of more potent analogs.
DNA Intercalation
The compound effectively intercalates with DNA, a crucial mechanism for anticancer agents. Compound 12d displayed the highest binding affinity, nearly equipotent to doxorubicin, with an IC50 value of 35.33 μM . Other derivatives (e.g., 12a and 10c) also exhibited good DNA-binding affinities, making them interesting candidates for further investigation.
Bioisosterism-Guided Approach
Researchers have explored the bioisosterism of [1,2,4]triazolo[4,3-c]quinazolines, a related class of compounds. Sixteen triazoloquinazoline derivatives were synthesized and evaluated for anticancer activity. Five of these derivatives demonstrated cytotoxicity comparable to doxorubicin .
Anti-VEGFR-2 Activity
In another study, [1,2,4]triazolo[4,3-a]quinoxaline-based derivatives were designed and synthesized to target anti-proliferative and anti-VEGFR-2 activities. Their efficacy was tested against MCF-7 and HepG2 cell lines .
c-Met Kinase Inhibition
Two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives were evaluated for their IC50 values against A549, MCF-7, and HeLa cancer cell lines and c-Met kinase. These derivatives contained 4-oxo-pyridazinone moieties .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is DNA . The compound is designed to intercalate with DNA, which is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting its structure and function . This disruption can inhibit the replication of cancer cells, leading to their death .
Biochemical Pathways
DNA replication pathway . By intercalating into the DNA, it can disrupt the normal replication process, leading to errors and ultimately cell death .
Pharmacokinetics
The compound was designed and synthesized with the intent of optimizing its anticancer activity, suggesting that considerations were likely made to ensure itsbioavailability and efficacy .
Result of Action
The compound has demonstrated anticancer activity against several cancer cell lines, including HepG2, HCT116, and MCF-7 . It has been found to be particularly potent against the MCF-7 cell line . The compound’s intercalation with DNA disrupts the normal function and replication of these cancer cells, leading to their death .
Propriétés
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N5OS/c19-10-5-6-12(11(7-10)18(20,21)22)24-15(28)8-29-17-16-26-23-9-27(16)14-4-2-1-3-13(14)25-17/h1-7,9H,8H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGZRDYMNGTMGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

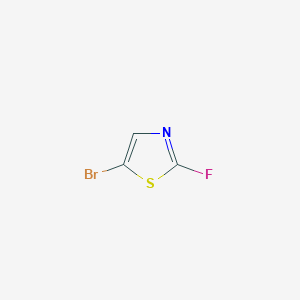

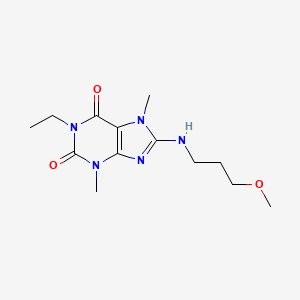
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]ethanone](/img/structure/B2400509.png)
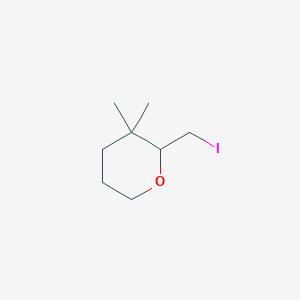
![Ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2400517.png)
![2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2400518.png)
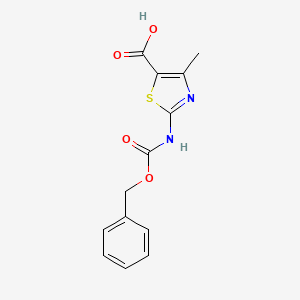
![N-(1,3-benzothiazol-2-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2400523.png)
![N-[3-(morpholin-4-yl)propyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2400524.png)
![Ethyl 4-(2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2400525.png)
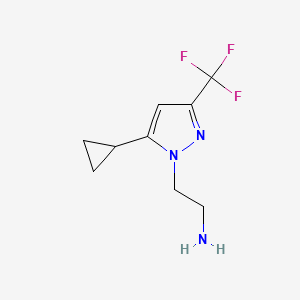
![9-(3-chlorophenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2400527.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2400528.png)